molecular formula C8H17ClFN B6213320 N-(2-fluoroethyl)cyclohexanamine hydrochloride CAS No. 673-37-0

N-(2-fluoroethyl)cyclohexanamine hydrochloride

Cat. No.: B6213320
CAS No.: 673-37-0
M. Wt: 181.68 g/mol
InChI Key: YDTKTDBYJIXYEM-UHFFFAOYSA-N
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Description

N-(2-fluoroethyl)cyclohexanamine hydrochloride: is a chemical compound with the molecular formula C8H16ClFN. It is a derivative of cyclohexanamine, where a fluoroethyl group is attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)cyclohexanamine hydrochloride typically involves the following steps:

    Starting Materials: Cyclohexanamine and 2-fluoroethyl chloride.

    Reaction: The reaction between cyclohexanamine and 2-fluoroethyl chloride is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically performed in an organic solvent like dichloromethane or toluene.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.

    Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures (80-100°C).

Major Products Formed

    Oxidation: N-(2-fluoroethyl)cyclohexanamine N-oxide.

    Reduction: N-(2-fluoroethyl)cyclohexylamine.

    Substitution: N-(2-azidoethyl)cyclohexanamine.

Scientific Research Applications

N-(2-fluoroethyl)cyclohexanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, particularly in the study of neurotransmitter analogs.

    Medicine: Explored for its potential use in the development of pharmaceuticals, especially in the design of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-fluoroethyl)cyclohexanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, allowing it to interact with intracellular targets. The cyclohexanamine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)cyclohexanamine hydrochloride
  • N-(2-bromoethyl)cyclohexanamine hydrochloride
  • N-(2-iodoethyl)cyclohexanamine hydrochloride

Uniqueness

N-(2-fluoroethyl)cyclohexanamine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications.

Biological Activity

N-(2-fluoroethyl)cyclohexanamine hydrochloride is a compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. The following sections detail its synthesis, biological properties, mechanisms of action, and applications.

Chemical Structure and Synthesis

This compound is characterized by its cyclohexane ring, a fluoroethyl substituent, and an amine functional group. Its molecular formula is C8H17ClFNC_8H_{17}ClFN with a molecular weight of approximately 181.68 g/mol. The compound is typically synthesized through multi-step organic reactions that involve the introduction of the fluoroethyl group and subsequent formation of the hydrochloride salt to enhance solubility in aqueous environments.

Biological Activity

The biological activity of this compound is primarily explored in the context of neuropharmacology and enzyme interactions. Below are key findings from various studies:

  • Neurochemical Effects : Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes involved in neurotransmitter metabolism. This could imply potential therapeutic applications in treating neurological disorders.
  • Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cell lines. Results indicate moderate cytotoxicity, suggesting that while it may have therapeutic potential, careful consideration is needed regarding its safety profile.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Receptor Interaction : The fluoroethyl group enhances binding affinity to specific receptors, possibly including adrenergic and serotonergic receptors, leading to modulation of their activity.
  • Enzymatic Pathway Modulation : By inhibiting enzymes involved in neurotransmitter synthesis or breakdown, the compound could alter the levels of key neurotransmitters, thereby influencing various physiological responses.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
N-(2-chloroethyl)cyclohexanamineChlorinated analogueContains chlorine instead of fluorine
N-(2-fluorophenyl)methylcyclohexanamine hydrochlorideAromatic substitutionIncorporates a phenyl group, affecting biological activity
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamineAminomethyl derivativeAdditional amine group may enhance reactivity

This table illustrates how variations in substituents can significantly affect the biological activity and pharmacological profiles of these compounds.

Case Studies

  • Neuropharmacological Research : A study explored the effects of this compound on animal models exhibiting depressive behaviors. The results indicated a significant reduction in symptoms when administered at specific dosages, highlighting its potential as an antidepressant agent.
  • Cytotoxicity Assessment : In vitro studies using HepG2 liver cancer cells demonstrated that this compound could inhibit cell proliferation with an IC50 value indicating moderate potency. Further optimization may enhance its efficacy against cancer cells while minimizing toxicity to normal cells.

Properties

CAS No.

673-37-0

Molecular Formula

C8H17ClFN

Molecular Weight

181.68 g/mol

IUPAC Name

N-(2-fluoroethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C8H16FN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H

InChI Key

YDTKTDBYJIXYEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCF.Cl

Purity

95

Origin of Product

United States

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